1,3-Dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylate is an organic compound that belongs to the class of aromatic dicarboxylates. It is characterized by a complex structure featuring a benzene ring substituted with both dimethyl and pyrrole groups. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.
The compound can be synthesized from isophthalic acid derivatives through reactions involving 2,5-dimethylpyrrole. The synthesis typically requires specific conditions and catalysts to achieve optimal yields.
This compound falls under the category of nitrogen-containing heterocycles due to the presence of the pyrrole moiety. It is also classified as a dicarboxylate due to the two carboxylic acid functional groups present in its structure.
The synthesis of 1,3-dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylate generally involves the following steps:
The molecular formula for 1,3-dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylate is . The structure consists of:
Property | Value |
---|---|
Molecular Formula | C14H17N O4 |
Molecular Weight | 259.29 g/mol |
IUPAC Name | 5-(2,5-dimethylpyrrol-1-yl)benzene-1,3-dicarboxylic acid |
SMILES | CC1=CC=C(N1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C |
1,3-Dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylate can participate in various chemical reactions:
Common reagents and conditions include:
The mechanism of action for this compound primarily involves its interactions as a reactive intermediate in various organic reactions. The presence of the pyrrole nitrogen allows for nucleophilic attack on electrophiles, facilitating substitution reactions. Additionally, the carboxylic acid groups can participate in hydrogen bonding and coordination with metal catalysts in synthetic pathways.
The compound exhibits typical properties associated with aromatic dicarboxylates:
Key chemical properties include:
1,3-Dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylate has potential applications in:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 2508-19-2
CAS No.: